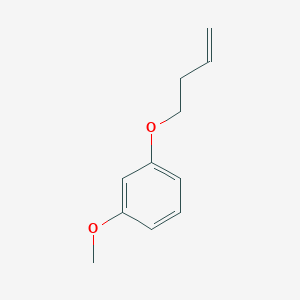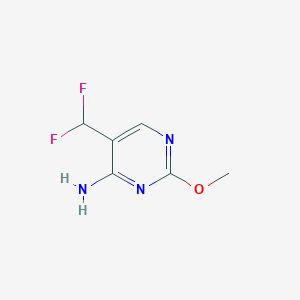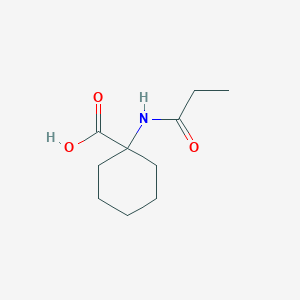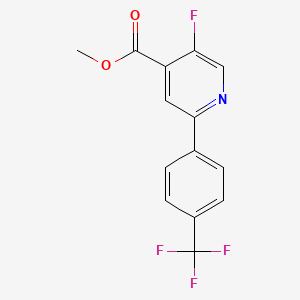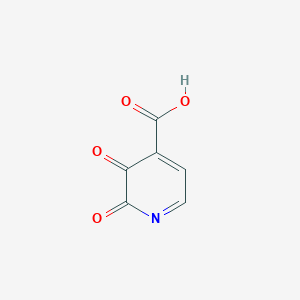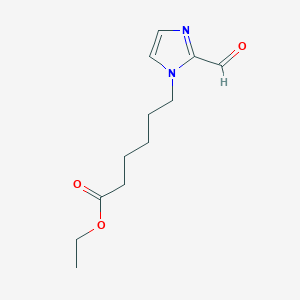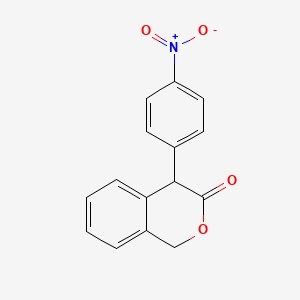
4-(4-Nitrophenyl)-isochroman-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Nitrophenyl)-isochroman-3-one is a chemical compound that belongs to the class of isochromanones It features a nitrophenyl group attached to the isochromanone core, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-isochroman-3-one typically involves the nitration of isochromanone derivatives. One common method is the nitration of isochroman-3-one using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
化学反应分析
Types of Reactions
4-(4-Nitrophenyl)-isochroman-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The isochromanone core can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Reduction: 4-(4-Aminophenyl)-isochroman-3-one.
Substitution: Various substituted isochromanones depending on the nucleophile used.
Oxidation: Isochromanone carboxylic acids or other oxidized derivatives.
科学研究应用
4-(4-Nitrophenyl)-isochroman-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(4-Nitrophenyl)-isochroman-3-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which may interact with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
4-Nitrophenyl isocyanate: Used in the synthesis of pharmaceutical intermediates.
4-Nitrophenyl acetate: Employed in enzyme assays and as a substrate for esterase and lipase activity.
4-Nitrophenyl formate: Utilized as a reagent for the selective formylation of amino groups.
Uniqueness
4-(4-Nitrophenyl)-isochroman-3-one is unique due to its isochromanone core, which imparts distinct chemical reactivity and potential biological activities. Its combination of a nitrophenyl group with the isochromanone structure makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C15H11NO4 |
|---|---|
分子量 |
269.25 g/mol |
IUPAC 名称 |
4-(4-nitrophenyl)-1,4-dihydroisochromen-3-one |
InChI |
InChI=1S/C15H11NO4/c17-15-14(10-5-7-12(8-6-10)16(18)19)13-4-2-1-3-11(13)9-20-15/h1-8,14H,9H2 |
InChI 键 |
POFMMDOTNPDBIK-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2C(C(=O)O1)C3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12066063.png)
![6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one](/img/structure/B12066069.png)
